molecular formula C12H9ClN2 B3366813 (E)-2-chloro-6-styrylpyrimidine CAS No. 145276-21-7

(E)-2-chloro-6-styrylpyrimidine

Cat. No.: B3366813
CAS No.: 145276-21-7
M. Wt: 216.66 g/mol
InChI Key: NEKOKWFCEVJIFS-VOTSOKGWSA-N
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Description

(E)-2-chloro-6-styrylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The this compound compound is characterized by the presence of a chlorine atom at the second position and a styryl group at the sixth position of the pyrimidine ring, with the double bond in the styryl group in the E-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-chloro-6-styrylpyrimidine typically involves the reaction of 2-chloropyrimidine with a suitable styryl precursor under basic conditions. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of 2-chloropyrimidine with styrene in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-2-chloro-6-styrylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The styryl group can undergo oxidation to form corresponding epoxides or diols.

    Reduction Reactions: The double bond in the styryl group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or water.

    Reduction Reactions: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) in ethanol.

Major Products Formed:

    Substitution Reactions: Formation of 2-amino-6-styrylpyrimidine, 2-thio-6-styrylpyrimidine, or 2-alkoxy-6-styrylpyrimidine.

    Oxidation Reactions: Formation of 2-chloro-6-(2,3-epoxystyryl)pyrimidine or 2-chloro-6-(2,3-dihydroxyethyl)pyrimidine.

    Reduction Reactions: Formation of 2-chloro-6-ethylpyrimidine.

Scientific Research Applications

(E)-2-chloro-6-styrylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-2-chloro-6-styrylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The styryl group can facilitate binding to hydrophobic pockets, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

    2-chloro-6-phenylpyrimidine: Lacks the styryl group, making it less versatile in terms of chemical reactivity and biological activity.

    2-chloro-4,6-diphenylpyrimidine: Contains an additional phenyl group at the fourth position, which can alter its chemical properties and biological activity.

    2-chloro-6-vinylpyrimidine:

Uniqueness: (E)-2-chloro-6-styrylpyrimidine is unique due to the presence of the styryl group in the E-configuration, which imparts specific chemical reactivity and potential biological activity. The combination of the chlorine atom and the styryl group allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

2-chloro-4-[(E)-2-phenylethenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKOKWFCEVJIFS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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